L-homoserine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-4-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c5-3(1-2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAUYVFTDYCKQA-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075159 | |
| Record name | L-Homoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5075159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-Homoserine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000719 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1000.0 mg/mL | |
| Record name | L-Homoserine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04193 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Homoserine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000719 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
672-15-1 | |
| Record name | L-Homoserine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=672-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | L-Homoserine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Homoserine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04193 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | L-Homoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5075159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-homoserine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.538 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | HOMOSERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KA95X0IVO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | L-Homoserine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000719 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
203 °C | |
| Record name | L-Homoserine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04193 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Homoserine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000719 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
L Homoserine Biosynthesis Pathways and Regulation
Core Biosynthetic Pathway from L-Aspartate
The primary route for L-homoserine synthesis commences with the amino acid L-aspartate. This pathway involves a series of enzymatic reactions that progressively modify the structure of L-aspartate to yield this compound. researchgate.netnih.gov The key enzymes orchestrating this transformation are aspartate kinase and aspartate-semialdehyde dehydrogenase.
Aspartate Kinase (AK) Catalysis
Aspartate kinase (AK) is the gatekeeper enzyme in this pathway, catalyzing the first committed step. wikipedia.orgmdpi.com Its activity is a focal point of metabolic regulation, ensuring that the flux of metabolites into the pathway is aligned with the cell's requirements for downstream amino acids.
The catalytic function of aspartate kinase involves the transfer of a phosphoryl group from an ATP molecule to the β-carboxyl group of L-aspartate. wikipedia.orgnih.gov This phosphorylation event results in the formation of an unstable intermediate, β-aspartyl phosphate (B84403). mdpi.com The reaction is a crucial activation step, preparing the aspartate molecule for the subsequent reduction. The general mechanism of protein kinases involves the transfer of the γ-phosphoryl group of ATP to a hydroxyl group on the substrate, a process that can proceed through either an associative or dissociative transition state. nih.gov In the case of aspartate kinase, a conserved aspartate residue in the active site is thought to act as a catalytic base, facilitating the proton transfer from the substrate's hydroxyl group. nih.gov
To exert fine-tuned control over the biosynthesis of different amino acids, many organisms possess multiple isoforms of aspartate kinase, known as isoenzymes. wikipedia.org In the well-studied bacterium Escherichia coli, there are three distinct isoenzymes: AKI, AKII, and AKIII. wikipedia.orgwikipedia.org Each of these isoenzymes is subject to regulation by different end-product amino acids. wikipedia.org AKI is predominantly involved in threonine biosynthesis, while AKII is associated with methionine synthesis. ebi.ac.uk The third isoenzyme, AKIII, plays a role in the lysine (B10760008) biosynthetic branch. ebi.ac.uk
Similarly, in plants like barley (Hordeum vulgare), three forms of aspartate kinase have been identified (AKI, AKII, and AKIII). nih.gov Research has shown that AKI is inhibited by threonine, whereas AKII and AKIII are inhibited by lysine, or a combination of lysine and S-adenosylmethionine. nih.gov This differential regulation allows the cell to independently control the synthesis of lysine and threonine.
The activity of aspartate kinase is primarily regulated through allosteric feedback inhibition by the downstream products of the pathway. nih.govrsc.org This is a classic example of metabolic control where the end product of a pathway binds to an allosteric site on an early enzyme in that pathway, leading to a conformational change that reduces the enzyme's activity.
The binding of inhibitor molecules, such as threonine or lysine, to the regulatory domains of their respective aspartate kinase isoenzymes induces a conformational shift from an active "R-state" (relaxed) to an inactive "T-state" (tense). rsc.org This transition hinders the catalytic reaction, effectively throttling the production of aspartyl phosphate when the cellular concentration of the end-product amino acids is high. nih.govrsc.org For instance, in Corynebacterium glutamicum, the binding of both lysine and threonine in a concerted manner is required to inhibit its single aspartate kinase. nih.gov This intricate regulation prevents the wasteful overproduction of amino acids.
Aspartate-Semialdehyde Dehydrogenase (ASD) Catalysis
Following the phosphorylation of L-aspartate, the enzyme aspartate-semialdehyde dehydrogenase (ASD) catalyzes the next critical step in the pathway. ebi.ac.uknih.gov This enzyme is responsible for the reductive dephosphorylation of β-aspartyl phosphate. ebi.ac.uk
Homoserine Dehydrogenase (HSD) Catalysis
Homoserine dehydrogenase (HSD) is a pivotal enzyme in the aspartate metabolic pathway, which is responsible for the biosynthesis of essential amino acids such as lysine, methionine, threonine, and isoleucine in bacteria, plants, and fungi. nih.govnih.gov This pathway is absent in animals, making these amino acids essential dietary components for them. wikipedia.org HSD catalyzes the third step in this pathway: the reversible reduction of L-aspartate-4-semialdehyde (ASA) to this compound. wikipedia.orgnih.gov This reaction is a critical branch point, as its substrate, ASA, is a precursor for lysine synthesis, while its product, this compound, is a precursor for threonine and methionine synthesis. nih.govnih.gov
Reversible Conversion of L-Aspartate-4-semialdehyde to this compound
The primary function of homoserine dehydrogenase is to catalyze the interconversion between L-aspartate-4-semialdehyde and this compound. nih.govnih.gov The reaction involves the reduction of the C4 carboxylic acid group of ASA to a primary alcohol, forming this compound. wikipedia.org This conversion is a reversible NAD(P)-dependent oxidation/reduction reaction. nih.gov The forward reaction, the reduction of ASA, leads to the production of this compound, a key intermediate for the synthesis of other amino acids. wikipedia.org Conversely, the reverse reaction, the oxidation of this compound, regenerates L-aspartate-4-semialdehyde. nih.gov The direction of the reaction is governed by the cellular needs and the concentrations of substrates and products.
The chemical equation for the reaction is as follows: L-aspartate-4-semialdehyde + NAD(P)H + H⁺ ⇌ this compound + NAD(P)⁺ wikipedia.org
Coenzyme Requirements: NAD(P)H
Homoserine dehydrogenase utilizes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺/NADH) or nicotinamide adenine dinucleotide phosphate (NADP⁺/NADPH) as a coenzyme for the redox reaction. wikipedia.orgresearchgate.net The enzyme facilitates the transfer of a hydride ion from NAD(P)H to the C4 carbon of L-aspartate-4-semialdehyde, reducing it to this compound. wikipedia.org While some HSD enzymes can use both NADH and NADPH, many exhibit a preference for one over the other. wikipedia.orgexpasy.org For instance, HSD from Bacillus subtilis shows an exclusive preference for NADP⁺/NADPH, with no detectable activity with NAD⁺/NADH. nih.govnih.gov In contrast, some studies suggest that NADH is the preferred cofactor for certain HSDs, resulting in a more efficient reaction. wikipedia.org The reaction is proposed to follow a bi-bi kinetic mechanism where the NAD(P)H cofactor is the first to bind to the enzyme and the last to be released after the reaction is complete. wikipedia.orgcreative-enzymes.com
Enzymatic Activity and Kinetic Parameters
The catalytic efficiency of homoserine dehydrogenase varies depending on the source organism and the specific reaction conditions such as pH and temperature. nih.govbiorxiv.org Kinetic parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax) have been determined for HSD from various organisms. These parameters provide insights into the enzyme's affinity for its substrates and its catalytic power. For example, the HSD from Bacillus subtilis (BsHSD) exhibits maximal activity for this compound oxidation at a pH of 9.0. nih.govnih.gov The kinetic parameters for BsHSD reveal that the binding of this compound is the rate-limiting step in the oxidation reaction. nih.gov
| Organism | Substrate | Km (mM) | Vmax (μmol/min/mg) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |
|---|---|---|---|---|---|
| Bacillus subtilis | This compound | 35.08 ± 2.91 | 2.72 ± 0.06 | - | 0.03 ± 0.01 |
| NADP⁺ | 0.39 ± 0.05 | 2.79 ± 0.11 | - | - | |
| Arthrobacter nicotinovorans | This compound | 6.30 ± 1.03 | 180.70 ± 10.35 | 462.71 | 73.44 |
Data sourced from multiple studies. nih.govbiorxiv.org
Oligomeric Assembly of HSD (Dimeric vs. Tetrameric)
Homoserine dehydrogenase can exist in different quaternary structures, most commonly as dimers or tetramers. nih.govwikipedia.org A dimer is a protein complex made of two subunits, while a tetramer consists of four subunits. nih.govplos.org The specific oligomeric state can influence the enzyme's stability and regulatory properties. Many previously reported HSDs from organisms like Saccharomyces cerevisiae and Thermus thermophilus exist as dimers. nih.gov However, the HSD from Bacillus subtilis has been shown to form a tetramer in solution. nih.govnih.gov This tetrameric assembly is attributed to an additional C-terminal ACT domain, which is known to be involved in homo-dimerization in other enzymes. nih.gov The formation of a stable dimer or tetramer is crucial for the enzyme's function. researchgate.net
Allosteric Regulation and Feedback Inhibition of HSD
As a key enzyme in a major biosynthetic pathway, homoserine dehydrogenase is subject to allosteric regulation, a process where the binding of a molecule at one site on the enzyme affects its activity at another site. nih.govresearchgate.net Specifically, HSD is often regulated by feedback inhibition, where the end products of the pathway, such as L-threonine and L-isoleucine, bind to the enzyme and inhibit its activity. nih.govnih.gov This regulatory mechanism allows the cell to control the metabolic flux through the aspartate pathway and prevent the overproduction of these amino acids. nih.govresearchgate.net For example, the HSD from Corynebacterium glutamicum is strongly inhibited by L-threonine. nih.govacs.org Efforts in metabolic engineering often focus on creating desensitized mutants of HSD that are less susceptible to feedback inhibition to improve the production of aspartate family amino acids. nih.govnih.gov
Carbon Flow and Precursor Supply for this compound Biosynthesis
The biosynthesis of this compound is intrinsically linked to the central carbon metabolism of the cell. The primary precursor for the aspartate pathway, and thus for this compound, is oxaloacetate, a key intermediate of the tricarboxylic acid (TCA) cycle. acs.orgacs.org In microorganisms like E. coli and Corynebacterium glutamicum, glucose is a common carbon source. acs.orgacs.org Glucose is metabolized through glycolysis to produce phosphoenolpyruvate (B93156) (PEP). A portion of this PEP is then converted to pyruvate (B1213749), which enters the TCA cycle, while another portion can be carboxylated to form oxaloacetate directly. acs.orgresearchgate.net
Enhancing the supply of oxaloacetate is a common strategy in metabolic engineering to increase the production of this compound and other aspartate-derived amino acids. acs.org This can be achieved by overexpressing enzymes like phosphoenolpyruvate carboxylase, which catalyzes the conversion of PEP to oxaloacetate. researchgate.net Oxaloacetate is then converted to L-aspartate, the direct precursor for the three-step enzymatic pathway leading to this compound. nih.govacs.org Therefore, the rate of this compound biosynthesis is highly dependent on the carbon flux from central metabolic pathways towards the synthesis of its precursors. nih.gov
Glucose Metabolism via Embden-Meyerhof Pathway (EMP)
The biosynthesis of this compound begins with the catabolism of glucose. nih.govacs.org In many microorganisms, such as Escherichia coli, glucose is first processed through the Embden-Meyerhof-Parnas (EMP) pathway, commonly known as glycolysis. nih.govacs.orgnih.gov This universal metabolic pathway occurs in the cytoplasm and converts one molecule of glucose into two molecules of pyruvate. sigmaaldrich.com The process also yields ATP and NADH, providing energy and reducing power for the cell. sigmaaldrich.com The key intermediate relevant to this compound synthesis generated from the EMP pathway is phosphoenolpyruvate (PEP). nih.govacs.org
Phosphoenolpyruvate (PEP) and Pyruvate (PYR) Conversion
Phosphoenolpyruvate (PEP), a product of the EMP pathway, stands at a critical metabolic node. nih.govmdpi.com A portion of PEP is converted to pyruvate (PYR) by pyruvate kinase. nih.govasm.org Both PEP and pyruvate are central precursors that link carbohydrate metabolism with amino acid synthesis. nih.govwikilectures.eu Anabolic engineering of PEP and pyruvate is crucial for the biosynthesis of L-aspartate family amino acids. nih.gov Pyruvate is further metabolized to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle. nih.govacs.org
Tricarboxylic Acid (TCA) Cycle Intermediates: Oxaloacetate (OAA) and α-Ketoglutarate
The TCA cycle is a central hub in cellular metabolism, providing precursor molecules for various biosynthetic pathways. nih.govasm.org For this compound synthesis, the most important intermediate derived from the TCA cycle is oxaloacetate (OAA). nih.govwikilectures.eu OAA serves as the direct carbon skeleton precursor for L-aspartate. nih.govacs.org It is primarily formed from PEP through a carboxylation reaction catalyzed by phosphoenolpyruvate carboxylase (PPC) or from pyruvate via pyruvate carboxylase. nih.govasm.org
Another key TCA cycle intermediate, α-ketoglutarate, plays an essential role as the amino group acceptor in the transamination reaction that synthesizes L-aspartate. acs.orgreactome.org In this reaction, α-ketoglutarate is converted to L-glutamate. acs.orgreactome.org
| TCA Intermediate | Role in this compound Biosynthesis | Key Generating Enzyme(s) |
|---|---|---|
| Oxaloacetate (OAA) | Direct precursor for L-aspartate synthesis. nih.govacs.org | Phosphoenolpyruvate carboxylase (PPC), Pyruvate carboxylase |
| α-Ketoglutarate | Amino group acceptor in the transamination of OAA to form L-aspartate. acs.orgreactome.org | Isocitrate dehydrogenase |
L-Aspartate Synthesis Pathways (AspC and AspA)
L-aspartate, the immediate precursor to the this compound pathway, can be synthesized via two primary enzymatic routes in organisms like E. coli. acs.orgnih.govresearchgate.net
Aspartate aminotransferase (AspC) Pathway : This is the main pathway where oxaloacetate is converted to L-aspartate through a reversible transamination reaction. nih.govnih.gov The enzyme AspC catalyzes the transfer of an amino group from L-glutamate to OAA, yielding L-aspartate and α-ketoglutarate. acs.orgreactome.orgreactome.org
Aspartate ammonia-lyase (AspA) Pathway : An alternative route involves the enzyme AspA, which catalyzes the reversible amination of fumarate (B1241708) (another TCA cycle intermediate) to produce L-aspartate. nih.govresearchgate.netuniprot.org This pathway can be particularly effective under certain conditions and is a target for metabolic engineering to enhance this compound production. acs.org
Enhancing the availability of L-aspartic acid is a key strategy for increasing this compound yields. nih.gov
L-Glutamate Supply as Amino Donor
The synthesis of L-aspartate from oxaloacetate via the AspC pathway is critically dependent on a sufficient supply of L-glutamate, which acts as the primary amino donor. acs.orgnih.gov The reaction catalyzed by AspC is invariably linked to the conversion of α-ketoglutarate to L-glutamate. acs.org Glutamate (B1630785) itself is synthesized by the assimilation of inorganic nitrogen (ammonia) and serves as the major intracellular nitrogen donor for numerous biosynthetic reactions. nih.govresearchgate.net Therefore, ensuring a robust pool of L-glutamate is essential for maintaining the carbon flux towards L-aspartate and, consequently, this compound. asm.org
| Enzyme | Gene | Reaction | Substrates | Products |
|---|---|---|---|---|
| Aspartate aminotransferase | aspC | Transamination | Oxaloacetate + L-Glutamate | L-Aspartate + α-Ketoglutarate. reactome.orgreactome.org |
| Aspartate ammonia-lyase | aspA | Amination | Fumarate + Ammonia | L-Aspartate. researchgate.netuniprot.org |
Competing and Degradative Pathways
The accumulation of this compound in wild-type organisms is typically low because it is a metabolic intermediate that is further converted into other essential amino acids, primarily L-threonine and L-methionine. nih.govpnas.org Additionally, the biosynthesis of this compound competes with other metabolic pathways for common precursors. nih.govnih.gov
L-Lysine Biosynthesis Competition with Aspartyl Semialdehyde
A significant point of metabolic competition occurs at the level of L-aspartyl-4-semialdehyde. nih.govnih.gov This intermediate is a crucial branch-point in the aspartate pathway. wikipedia.orgoup.comnih.gov It can be directed towards two distinct biosynthetic routes:
This compound Pathway : L-aspartyl-4-semialdehyde is reduced to this compound by the enzyme homoserine dehydrogenase. wikipedia.orgnih.gov
L-Lysine Pathway : Alternatively, L-aspartyl-4-semialdehyde is condensed with pyruvate in a reaction catalyzed by dihydrodipicolinate synthase, the first committed step in the L-lysine biosynthesis pathway. nih.govhmdb.ca
This competition means that the flux of L-aspartyl-4-semialdehyde must be partitioned between the synthesis of this compound (and its derivatives, threonine and methionine) and the synthesis of L-lysine. nih.govnih.gov In metabolic engineering strategies aimed at overproducing this compound, it is a common approach to block or attenuate the L-lysine biosynthetic pathway, for instance, by knocking out the lysA gene, which encodes diaminopimelate decarboxylase. nih.govasm.org This redirection of carbon flux from the competing lysine pathway helps to increase the availability of the precursor for this compound synthesis. nih.govresearchgate.net
L-Threonine Biosynthesis as a Consuming Pathway
The conversion of this compound to L-threonine is a two-step enzymatic process that consumes this compound. This pathway is fundamental in microorganisms and plants for the production of L-threonine, an essential amino acid. nih.govresearchgate.net
The initial step involves the phosphorylation of the hydroxyl group of this compound by the enzyme homoserine kinase (HSK) , encoded by the thrB gene. This reaction utilizes ATP as a phosphate donor to produce O-phospho-L-homoserine. nih.govwikipedia.orgnih.govwikipedia.org Homoserine kinase is a key regulatory point in this pathway. nih.gov
In the subsequent and final step, the enzyme threonine synthase (TS) , encoded by the thrC gene, catalyzes the isomerization of O-phospho-L-homoserine to L-threonine. nih.govwikipedia.orgnih.govwikipedia.org This reaction involves a complex rearrangement of the substrate, ultimately yielding the final product.
| Enzyme | Gene | Substrate | Product | Cofactor |
| Homoserine Kinase (HSK) | thrB | This compound | O-phospho-L-homoserine | ATP |
| Threonine Synthase (TS) | thrC | O-phospho-L-homoserine | L-Threonine | Pyridoxal phosphate (PLP) |
This interactive table summarizes the key enzymes and reactions in the conversion of this compound to L-threonine.
L-Methionine Biosynthesis as a Consuming Pathway
This compound also serves as the precursor for the biosynthesis of L-methionine, another essential amino acid. This pathway competes with L-threonine synthesis for the common substrate, this compound. nih.govwikipedia.orgnih.govwikipedia.org The initial steps of this pathway vary among different organisms, but they all begin with the activation of the hydroxyl group of this compound.
In many bacteria, the first committed step is the acylation of this compound. For instance, in Escherichia coli, homoserine O-succinyltransferase (encoded by metA) catalyzes the transfer of a succinyl group from succinyl-CoA to this compound, forming O-succinyl-L-homoserine. wikipedia.orgnih.govwikipedia.org In other organisms, an acetyl group may be used instead, a reaction catalyzed by homoserine O-acetyltransferase . wikipedia.orgnih.govwikipedia.org
This activated intermediate, O-acyl-L-homoserine, then undergoes further reactions involving the incorporation of sulfur to eventually form L-methionine. For example, O-succinyl-L-homoserine can be converted to cystathionine (B15957) by the action of cystathionine γ-synthase, which is a key intermediate in the transsulfuration pathway leading to methionine. wikipedia.org
A novel pathway has also been identified in Streptomyces species where O-phospho-L-homoserine, the intermediate in threonine biosynthesis, is directly converted to L-homocysteine, a precursor of methionine. researchgate.net This highlights an interesting intersection and competition for the same intermediate between the two pathways. researchgate.net
| Enzyme | Gene (in E. coli) | Substrate | Product |
| Homoserine O-succinyltransferase | metA | This compound, Succinyl-CoA | O-succinyl-L-homoserine |
This interactive table details the initial step of L-methionine biosynthesis from this compound in E. coli.
Homoserine Transamination and Deamination
Beyond its role as a precursor to essential amino acids, this compound can undergo transamination and deamination reactions. These processes convert this compound into its corresponding α-keto acid, providing a link to other areas of metabolism.
Through the action of a transaminase, the amino group of this compound is transferred to an α-keto acid acceptor, resulting in the formation of 2-oxo-4-hydroxybutyrate (OHB). researchgate.net This reaction is a key step in a synthetic metabolic pathway designed for the production of valuable chemicals. researchgate.net For instance, OHB can be further reduced to 2,4-dihydroxybutyric acid (DHB), a precursor for the chemical synthesis of the methionine analog 2-hydroxy-4-(methylthio)butyrate.
The enzyme responsible for this conversion is a homoserine transaminase . researchgate.net These enzymes belong to the broader class of aminotransferases, which play crucial roles in amino acid metabolism by redistributing amino groups. The activity of homoserine transaminase allows the cell to channel this compound into alternative metabolic routes, depending on the cellular needs. researchgate.netnih.gov
Threonine Degradation Pathways
While this compound is a direct precursor to L-threonine, the degradation of L-threonine does not typically lead back to this compound. Instead, L-threonine is catabolized through several distinct pathways.
One major pathway involves the enzyme threonine dehydrogenase , which converts L-threonine to 2-amino-3-ketobutyrate. This intermediate can then be cleaved by 2-amino-3-ketobutyrate CoA ligase to form glycine (B1666218) and acetyl-CoA. In another pathway, threonine aldolase can cleave L-threonine into glycine and acetaldehyde. A third pathway involves threonine dehydratase , which deaminates L-threonine to form α-ketobutyrate. These pathways ultimately channel the carbon skeleton of threonine into central metabolism.
Transcriptional and Translational Regulation of this compound Pathways
The intricate network of biosynthetic pathways originating from this compound is subject to stringent transcriptional and translational regulation to maintain amino acid homeostasis and prevent the wasteful expenditure of cellular resources. wikipedia.orgresearchgate.net
In many bacteria, including E. coli, the genes encoding the enzymes for threonine biosynthesis from this compound (thrB and thrC) are part of the thr operon , which also includes the thrA gene (encoding aspartate kinase I-homoserine dehydrogenase I). wikipedia.orgresearchgate.net The expression of this operon is regulated by a mechanism called attenuation . This process involves a leader peptide sequence at the beginning of the operon's mRNA that is rich in threonine codons. When threonine levels are high, the ribosome moves quickly through this leader region, leading to the formation of a terminator hairpin structure in the mRNA, which prematurely halts transcription. Conversely, when threonine is scarce, the ribosome stalls at the threonine codons, allowing an alternative antiterminator structure to form, and transcription of the operon proceeds. wikipedia.org
Feedback inhibition also plays a crucial role in regulating enzyme activity. L-threonine can act as an allosteric inhibitor of homoserine kinase, the first enzyme in its specific biosynthetic branch. wikipedia.org This provides a rapid mechanism to control the flux of this compound into the threonine pathway.
Similarly, the biosynthesis of L-methionine is regulated by both feedback inhibition and transcriptional control. The end product, S-adenosylmethionine (a derivative of methionine), can inhibit the activity of homoserine O-succinyltransferase. wikipedia.org Transcriptional regulation of the methionine biosynthetic genes often involves a repressor protein that binds to the operator region of the met operons in the presence of the corepressor, S-adenosylmethionine, thereby blocking gene expression. wikipedia.org
| Regulatory Mechanism | Pathway Affected | Key Molecules | Description |
| Transcriptional Attenuation | L-Threonine Biosynthesis | thr operon mRNA, Threonine-tRNA, Ribosome | High threonine levels cause premature termination of transcription of the thr operon. |
| Feedback Inhibition | L-Threonine Biosynthesis | L-Threonine, Homoserine Kinase | L-threonine allosterically inhibits the activity of homoserine kinase, reducing the production of O-phospho-L-homoserine. |
| Feedback Inhibition | L-Methionine Biosynthesis | S-adenosylmethionine, Homoserine O-succinyltransferase | S-adenosylmethionine inhibits the activity of the first enzyme in the methionine-specific branch. |
| Transcriptional Repression | L-Methionine Biosynthesis | MetJ repressor protein, S-adenosylmethionine | The MetJ repressor, activated by S-adenosylmethionine, binds to the operator of met genes, blocking their transcription. |
This interactive table summarizes the primary regulatory mechanisms governing the metabolic pathways that consume this compound.
Gene Regulation of Key Biosynthetic Enzymes
The expression of genes encoding the enzymes crucial for this compound synthesis is tightly controlled to meet the cell's metabolic demands. In many bacteria, including Escherichia coli, these genes are organized into operons, allowing for coordinated regulation.
Key enzymes in the this compound biosynthetic pathway and their corresponding genes are subject to transcriptional control. The primary enzymes involved are aspartate kinase and homoserine dehydrogenase. acs.org In E. coli, there are three isozymes of aspartate kinase (AKI, AKII, and AKIII), which are encoded by the genes thrA, metL, and lysC, respectively. nih.govresearchgate.net Notably, AKI and AKII also possess homoserine dehydrogenase activity. nih.gov
The thrLABC operon in E. coli is a well-studied example of gene regulation in this pathway. This operon includes thrA (encoding aspartate kinase I and homoserine dehydrogenase I), thrB (encoding homoserine kinase), and thrC (encoding threonine synthase). nih.gov The expression of this operon is regulated by a mechanism called attenuation, which is controlled by the leader peptide encoded by thrL. nih.gov
| Key Enzyme | Corresponding Gene(s) | Function in this compound Biosynthesis |
| Aspartate Kinase (AK) | thrA, metL, lysC | Catalyzes the initial phosphorylation of aspartate. acs.orgnih.gov |
| Homoserine Dehydrogenase (HSD) | thrA, metL | Reduces aspartate-β-semialdehyde to this compound. asm.orgnih.gov |
| Aspartate-semialdehyde Dehydrogenase | asd | Catalyzes the formation of aspartate-β-semialdehyde. acs.org |
| Homoserine Kinase | thrB | Phosphorylates this compound, committing it to the threonine branch. asm.org |
Role of Feedback Inhibition by Metabolites
Feedback inhibition is a rapid and efficient mechanism for regulating metabolic pathways. In the this compound pathway, the end-product amino acids act as allosteric inhibitors of the initial enzymes, preventing the over-accumulation of metabolites. nih.gov
The activity of the aspartate kinase isozymes is a primary site of this regulation.
Aspartate Kinase I (AKI) , encoded by thrA, is strongly inhibited by threonine. nih.govresearchgate.net
Aspartate Kinase II (AKII) , encoded by metL, is not significantly inhibited by the pathway's end products.
Aspartate Kinase III (AKIII) , encoded by lysC, is inhibited by lysine. nih.gov
This differential inhibition allows the cell to independently regulate the flux towards different branches of the aspartate pathway.
Homoserine dehydrogenase (HSD) is another key regulatory point. The HSD activity of the bifunctional AKI-HSDI enzyme is subject to feedback inhibition by threonine. nih.govnih.govwikipedia.org In some organisms like Corynebacterium glutamicum, HSD is also inhibited by isoleucine. acs.org This ensures that when threonine and isoleucine levels are sufficient, the synthesis of their common precursor, this compound, is reduced. nih.govfrontiersin.org
Furthermore, homoserine kinase, the enzyme that diverts this compound towards threonine synthesis, is competitively inhibited by threonine. researchgate.netwikipedia.org
| Enzyme | Inhibitory Metabolite(s) | Type of Inhibition |
| Aspartate Kinase I (AKI) | L-Threonine | Allosteric nih.govresearchgate.net |
| Aspartate Kinase III (AKIII) | L-Lysine | Allosteric nih.gov |
| Homoserine Dehydrogenase (HSD) | L-Threonine, L-Isoleucine | Allosteric nih.govnih.govacs.org |
| Homoserine Kinase | L-Threonine | Competitive researchgate.netwikipedia.org |
Metabolic Engineering and Synthetic Biology for L Homoserine Production
Strategies for Enhancing L-Homoserine Production
A multi-pronged approach is essential for maximizing this compound production. Key strategies involve re-routing metabolic pathways to increase the availability of precursors, eliminating competing pathways that consume this compound or its intermediates, and amplifying the expression of crucial enzymes while mitigating feedback inhibition. acs.orgnih.gov
In wild-type microorganisms like E. coli, this compound does not accumulate as it is a metabolic intermediate for the synthesis of L-threonine and L-methionine. nih.gov Therefore, a primary strategy is to block the pathways that consume this compound. This is achieved by deleting or attenuating the genes responsible for its conversion.
Key gene targets for knockout include:
thrB : This gene encodes homoserine kinase, which phosphorylates this compound, committing it to the L-threonine biosynthesis pathway. nih.govasm.org Deleting thrB is a fundamental step to prevent the degradation of this compound. asm.org
metA : This gene encodes homoserine O-succinyltransferase, the first enzyme in the L-methionine biosynthesis pathway starting from this compound. nih.govasm.org Knocking out metA prevents the diversion of this compound towards methionine production. asm.org
lysA : The biosynthesis of L-lysine competes for the precursor aspartate-semialdehyde. nih.govnih.gov The lysA gene, encoding diaminopimelate decarboxylase, is knocked out to block the final step of L-lysine synthesis, thereby redirecting the carbon flux towards this compound. nih.gov
For instance, a study involving the knockout of metA, thrB, and lysA in E. coli W3110 resulted in an auxotrophic strain that could accumulate this compound. acs.org While effective, creating auxotrophs that require supplementation for growth can be a drawback for industrial-scale production. acs.org An alternative approach involves the dynamic downregulation of gene expression. For example, using the self-regulating promoter PfliC to control thrB expression has been shown to be as effective as a complete knockout for blocking the degradation pathway without causing nutrient limitations. acs.orgnih.gov
Table 1: Key Gene Deletions for Blocking Competing and Degrading Pathways
| Gene | Encoded Enzyme | Pathway | Purpose of Deletion |
|---|---|---|---|
thrB |
Homoserine kinase | L-Threonine biosynthesis | Prevents conversion of this compound to O-phospho-L-homoserine. nih.govasm.org |
metA |
Homoserine O-succinyltransferase | L-Methionine biosynthesis | Prevents conversion of this compound to O-succinyl-L-homoserine. nih.govasm.org |
lysA |
Diaminopimelate decarboxylase | L-Lysine biosynthesis | Blocks competing pathway for the precursor aspartate-semialdehyde. nih.govnih.gov |
The biosynthetic pathway from L-aspartate to this compound involves three key enzymes: aspartate kinase (AK), aspartate-semialdehyde dehydrogenase (ASD), and homoserine dehydrogenase (HSD). nih.govacs.org A critical bottleneck in this pathway is the feedback inhibition of these enzymes by downstream products. acs.org Therefore, overexpressing these enzymes, particularly feedback-resistant variants, is a cornerstone of metabolic engineering for this compound production. nih.gov
Aspartate kinase is the first and most crucial regulatory enzyme in the L-aspartate metabolic pathway, phosphorylating L-aspartate to form aspartyl phosphate (B84403). acs.org In E. coli, there are three AK isozymes: AK I (encoded by thrA), AK II (encoded by metL), and AK III (encoded by lysC). acs.org
The activities of these isozymes are tightly regulated by feedback inhibition:
AK I is inhibited by L-threonine. nih.gov
AK III is inhibited by L-lysine. nih.gov
AK II expression is repressed by L-methionine. acs.orgresearchgate.net
To overcome this, protein engineering has been employed to create feedback-resistant (fbr) mutants. For example, a point mutation in thrA (C1034T), resulting in the amino acid change ThrAS345F, alleviates feedback inhibition by L-threonine. acs.orgnih.gov Similarly, a C1055T mutation in lysC (LysCT342I) removes the feedback inhibition by L-lysine. acs.orgresearchgate.net Overexpression of these engineered genes, such as thrAfbr, significantly increases the carbon flux into the L-aspartate pathway, boosting this compound synthesis. nih.govnih.gov Studies have shown that increasing the copy number of Ptrc-thrAfbr leads to a significant upregulation in thrA transcription and enhanced this compound production. nih.govnih.gov
Homoserine dehydrogenase catalyzes the final step in this compound synthesis, the reduction of aspartate-semialdehyde. researchgate.net In E. coli, HSD activity is present in two bifunctional enzymes, AK-HSD I (from thrA) and AK-HSD II (from metL). nih.gov HSD I activity is also subject to feedback inhibition by L-threonine. mdpi.com
Engineering HSD to be resistant to this inhibition is crucial for high-level production. nih.gov Overexpressing a feedback-resistant thrA gene not only enhances the initial aspartate kinase step but also the final homoserine dehydrogenase step. asm.org Comparing the overexpression of the bifunctional enzymes ThrAfbr and MetL, research indicates that ThrAfbr is more effective for constructing this compound-producing strains. nih.gov In Corynebacterium glutamicum, HSD is encoded by the hom gene and is also inhibited by L-threonine and L-isoleucine. acs.orgnih.gov Semi-rational design and high-throughput screening have been used to develop dominant HSD mutants (e.g., I397V and A384D) that show significantly reduced feedback inhibition and higher specific activity, making them excellent candidates for building efficient cell factories. nih.gov
Table 2: Engineering of Key Biosynthetic Enzymes
| Enzyme | Gene(s) | Engineering Strategy | Example Mutation | Result |
|---|---|---|---|---|
| Aspartate Kinase (AK) | thrA, lysC |
Alleviate feedback inhibition | thrAC1034T (S345F), lysCC1055T (T342I) | Increased carbon flux into the aspartate pathway. acs.orgnih.gov |
| Homoserine Dehydrogenase (HSD) | thrA, hom (in C. glutamicum) |
Alleviate feedback inhibition | I397V, A384D (in CgHSD) | Reduced sensitivity to L-threonine inhibition, enhancing this compound synthesis. nih.gov |
Enhancing the carbon flux from the central metabolic pathway, specifically from glucose, towards OAA is a key strategy. acs.org Glucose is metabolized via the Embden-Meyerhof-Parnas (EMP) pathway to produce phosphoenolpyruvate (B93156) (PEP). acs.org OAA is then primarily synthesized from PEP. nih.gov
Several strategies are employed to boost the OAA pool:
Overexpression of anaplerotic enzymes : The most common approach is to overexpress phosphoenolpyruvate carboxylase (PPC), encoded by the ppc gene, which catalyzes the conversion of PEP to OAA. nih.govnih.gov Replacing the native promoter of ppc with a strong promoter like Ptrc has been shown to increase this compound titers. nih.gov
Redirecting carbon flux : The glyoxylate (B1226380) shunt can be activated to bypass the CO2-releasing steps of the TCA cycle, thus conserving carbon for biomass and product formation. Deleting the gene iclR, which encodes the transcriptional repressor of the glyoxylate shunt operon (aceBAK), can increase the availability of malate, a direct precursor to OAA. asm.orgnih.gov
Modifying glucose uptake : The phosphotransferase system (PTS) is the primary mechanism for glucose uptake in E. coli, but it consumes one molecule of PEP for each molecule of glucose transported. nih.gov Deleting PTS components and overexpressing alternative non-PTS glucose transporters, such as galactose permease (GalP), can increase the availability of PEP for conversion to OAA, thereby improving this compound production. nih.govasm.org
By combining these strategies, the metabolic network can be rewired to create a more efficient pathway from glucose to this compound, as demonstrated by strains achieving high titers and yields. asm.orgasm.org
Strengthening Precursor Pools
NADPH and NADH Regeneration and Synergistic Utilization
The biosynthesis of this compound from the precursor L-aspartate is a reductive process requiring two molecules of NADPH for each molecule of this compound produced. researchgate.net This significant demand for the reducing cofactor NADPH often presents a bottleneck in metabolic engineering efforts. researchgate.net To address this, strategies are employed to enhance the regeneration of NADPH and to balance the intracellular redox state by synergistically utilizing both NADPH and the more abundant cofactor, NADH. nih.gov
A primary route for NADPH generation in Escherichia coli is the pentose (B10789219) phosphate pathway (PPP). Enhancing the flux through the PPP by overexpressing key enzymes can increase the NADPH pool. However, a more integrated approach involves engineering the cofactor dependency of the this compound pathway itself. For instance, introducing NADH-dependent dehydrogenases can alleviate the high demand for NADPH. nih.gov One successful strategy involves the heterologous expression of an NADH-dependent aspartate-semialdehyde dehydrogenase, which directly substitutes an NADPH-dependent step in the pathway. nih.gov
Furthermore, the overexpression of the membrane-bound pyridine (B92270) nucleotide transhydrogenase, encoded by the pntAB genes, is a common and effective strategy. nih.govsemanticscholar.org This enzyme catalyzes the conversion of NADH to NADPH, directly increasing the availability of the required cofactor for this compound synthesis. nih.govsemanticscholar.org Studies have shown that overexpressing pntAB can significantly increase this compound titers, with one engineered strain showing a six-fold increase in yield. nih.gov The introduction of additional copies of pntAB has led to further improvements in production. nih.gov The synergistic use of both NADPH and NADH, achieved by introducing heterologous NADH-dependent enzymes, has been shown to be effective for the overproduction of this compound, increasing the total amount by 23.9% in one study. nih.gov
Table 1: Strategies for Cofactor Regeneration and Their Impact on this compound Production
| Genetic Modification | Strategy | Effect on this compound Production | Reference |
| Overexpression of pntAB (pyridine nucleotide transhydrogenase) | Converts NADH to NADPH, increasing NADPH availability. | 6-fold increase in yield in one study; 21.7% improvement in another. | nih.gov |
| Introduction of NADH-dependent dehydrogenases (e.g., aspB-Pa, asd-Tm) | Reduces direct NADPH consumption by utilizing NADH. | 18% increase over control strain. | nih.gov |
| Introduction of heterologous NADH-dependent glutamate (B1630785) dehydrogenase | Synergistic utilization of NADPH and NADH. | 23.9% increase in total this compound. | nih.gov |
Anaplerotic Routes for Oxaloacetate Formation
Oxaloacetate (OAA) is the direct precursor for the aspartate family of amino acids, making its consistent and abundant supply crucial for high-yield this compound production. nih.gov Anaplerotic pathways, which replenish tricarboxylic acid (TCA) cycle intermediates, are therefore key targets for metabolic engineering. jove.com
In E. coli, the main anaplerotic reaction is the conversion of phosphoenolpyruvate (PEP) to OAA, catalyzed by PEP carboxylase (Ppc). nih.govmdpi.com A common strategy to boost OAA supply is the overexpression of the ppc gene, which enhances the carbon flux from PEP towards the this compound pathway. nih.govgoogle.com
However, native Ppc is subject to feedback inhibition. To overcome this, engineered Ppc variants with reduced sensitivity to inhibitors can be utilized. Another powerful strategy is the heterologous expression of pyruvate (B1213749) carboxylase (Pyc), an enzyme not naturally found in E. coli. acs.orgnih.govgoogle.com Pyc catalyzes the direct conversion of pyruvate to OAA, providing an alternative and highly effective anaplerotic route. mdpi.comacs.org Introducing Pyc from sources like Bacillus subtilis or Corynebacterium glutamicum has been shown to be superior to other strategies for directing carbon flow to OAA, relieving metabolic bottlenecks and significantly increasing this compound production. nih.gov
Activating the glyoxylate shunt by deleting its transcriptional regulator, IclR, is another method to increase the availability of OAA precursors. nih.govfrontiersin.org By combining these approaches—such as deleting pyruvate kinases to increase PEP availability for Ppc and introducing Pyc—engineers can create a robust and flexible anaplerotic network that efficiently channels carbon toward OAA, thereby enhancing this compound synthesis. nih.govfrontiersin.org
Modification of Transport Systems for Efflux
High intracellular concentrations of this compound can be toxic to E. coli, inhibiting growth and limiting production through feedback mechanisms. nih.govacs.org Therefore, engineering efficient transport systems to export this compound out of the cell is a critical strategy for achieving high production titers. acs.orgresearchgate.net
Identification and Engineering of this compound Exporters (e.g., RhtA)
Several transporters have been identified for their role in this compound efflux. The most significant of these in E. coli is RhtA, a transmembrane protein that also exports threonine. acs.orgoup.com Studies have confirmed that RhtA is a major and efficient this compound exporter. oup.comnih.gov Overexpression of the rhtA gene, often by replacing its native promoter with a stronger constitutive one, significantly improves a strain's tolerance to this compound and increases its production. nih.govacs.org Other transporters, such as RhtB, RhtC, and EamA, have also been shown to transport this compound, although RhtA is generally considered more efficient. acs.orgoup.com
To further enhance export capacity, researchers have turned to protein engineering. Through directed evolution, beneficial mutations in the RhtA exporter have been identified (e.g., A22V, P119L, and T235I). oup.comnih.govresearchgate.net These mutations increase the transporter's efficiency, leading to improved this compound resistance and higher production levels when introduced into producer strains. oup.comnih.govresearchgate.net Combining these beneficial mutations can have synergistic effects. oup.comnih.gov
Addressing Toxicity from High Intracellular Concentrations
The accumulation of this compound inside the cell can cause toxicity and feedback inhibition of key biosynthetic enzymes. acs.orgresearchgate.net Efficient efflux via engineered transporters like RhtA is the primary method to alleviate this toxicity. acs.org By keeping the intracellular concentration below toxic levels (reported to be <13 mM), cell growth and productivity can be maintained. acs.org
In addition to enhancing export, another strategy is to increase the host's intrinsic tolerance. Adaptive laboratory evolution (ALE) has been used to select for strains that can withstand high concentrations of this compound. researchgate.net This approach allows for the discovery of novel mutations and regulatory changes that contribute to a more robust cellular chassis. For example, ALE experiments have isolated strains with mutations that not only alleviate toxicity but also enable the cell to utilize this compound as a nitrogen source, a characteristic absent in the wild type. researchgate.net Combining engineered exporters with a more tolerant host background provides a powerful, multi-layered approach to overcome product toxicity.
Advanced Genetic Tools and Techniques
Modern genetic tools have greatly accelerated the pace and precision of metabolic engineering for this compound production. Systems like CRISPR-Cas9 have become indispensable for making targeted and efficient modifications to the host genome.
CRISPR-Cas9/dCas9 for Gene Regulation
The CRISPR-Cas9 system and its nuclease-dead variant, dCas9, provide a versatile platform for genome editing and gene regulation. nih.govescholarship.org CRISPR-Cas9 is widely used for creating clean and markerless gene knockouts, which is essential for permanently eliminating competing metabolic pathways that divert precursors away from this compound. google.comnih.gov
The CRISPR interference (CRISPRi) system, which utilizes dCas9 guided by a single-guide RNA (sgRNA) to block transcription, is particularly powerful for fine-tuning metabolic fluxes. nih.govresearchgate.net Instead of complete gene deletion, CRISPRi allows for the targeted downregulation of genes. nih.gov This is advantageous for systematically screening large numbers of genes to identify bottlenecks or for partially repressing essential pathways without abolishing them entirely. nih.govresearchgate.net In the context of this compound production, CRISPRi has been used to systematically repress dozens of genes involved in glycolysis, byproduct formation, and competing amino acid biosynthesis pathways to identify targets that, when downregulated, lead to increased this compound yields. nih.govresearchgate.net This approach allows for the rapid optimization of metabolic networks for improved production. nih.govnih.gov
Adaptive Laboratory Evolution (ALE)
Adaptive laboratory evolution (ALE) is a powerful strategy used to improve microbial strains for industrial applications. This method involves culturing microorganisms under specific selective pressures over extended periods, allowing for the natural selection of mutants with desired traits, such as enhanced tolerance to substrate or product inhibition and improved growth rates.
In the context of this compound production, ALE has been instrumental in overcoming challenges like product toxicity and improving the efficiency of carbon source utilization. For instance, researchers have used ALE to isolate mutant strains of Escherichia coli that are desensitized to the toxic effects of this compound. nih.govnih.gov One study identified a mutation in the thrL gene, which encodes a leader peptide involved in the transcriptional regulation of the threonine operon, in a strain that evolved to tolerate high concentrations of this compound. nih.govnih.gov This evolved strain demonstrated an alleviated inhibitory effect from this compound. nih.gov
Furthermore, ALE has been employed to enhance the assimilation of alternative carbon sources, such as acetate (B1210297) derived from CO2, for this compound production. By subjecting an engineered E. coli strain to prolonged cultivation with acetate as the primary carbon source, its tolerance and assimilation capabilities were significantly strengthened, contributing to a more sustainable production process. acs.orgfigshare.com
Systems Metabolic Engineering and Network Analysis
Systems metabolic engineering combines systems biology, synthetic biology, and evolutionary engineering to holistically design and optimize microbial cell factories. This approach relies on a comprehensive analysis of the entire metabolic network to identify and address bottlenecks in the production pathway.
For this compound, systems metabolic engineering strategies have focused on several key areas:
Blocking Competing and Degrading Pathways: To channel metabolic flux towards this compound, genes involved in competing biosynthetic pathways and this compound degradation are deleted. Key targets for knockout include metA (encoding homoserine O-succinyltransferase) and thrB (encoding homoserine kinase), which divert this compound to other metabolic fates. asm.orgasm.org
Strengthening Key Enzymes and Precursors: The overexpression of crucial enzymes in the this compound biosynthetic pathway is a common strategy. This includes the enzymes aspartokinase (AK), aspartate-semialdehyde dehydrogenase, and homoserine dehydrogenase. acs.org For example, overexpressing a feedback-resistant variant of the thrA gene, which encodes a bifunctional aspartokinase/homoserine dehydrogenase, has been shown to significantly increase carbon flux towards this compound. nih.gov
Redox and Energy Balancing: The synthesis of this compound from glucose involves a complex interplay of redox cofactors like NAD(P)H. acs.orgnih.gov Network analysis helps in designing redox-balanced routes. For instance, activating the glyoxylate shunt and optimizing the flux from fumarate (B1241708) to L-aspartate can correct for the reducing power deficiency in the pathway from oxaloacetate, leading to a theoretical yield of 1.5 mol of this compound per mol of glucose. nih.gov
Metabolomics and CRISPRi-based Analysis: Intracellular metabolite profiling (metabolomics) provides a snapshot of the metabolic state of the cell, revealing unexpected bottlenecks or accumulations. asm.orgnih.gov This information, coupled with tools like CRISPR interference (CRISPRi) for targeted gene repression, allows for the systematic identification and resolution of limiting steps in the biosynthetic pathway. asm.orgasm.orgnih.gov This approach has been used to iteratively modify gene expression to improve this compound yields in a stepwise manner. asm.orgasm.org
Through these systematic approaches, researchers have been able to rationally design and construct highly efficient this compound-producing strains.
Microbial Cell Factories for this compound Production
The development of efficient microbial cell factories is central to the biotechnological production of this compound. Several microorganisms have been engineered for this purpose, with Escherichia coli and Corynebacterium glutamicum being the most prominent hosts due to their well-characterized genetics and established use in industrial fermentations. acs.orgnih.govacs.org
Escherichia coli as a Model Host
Escherichia coli is the most extensively studied and commonly used host for this compound production. acs.orgnih.gov Its fast growth, well-understood genetic background, and the availability of a vast array of genetic tools make it an ideal chassis for metabolic engineering. acs.org
Key metabolic engineering strategies employed in E. coli include:
Pathway Deletion: Knocking out genes such as thrB and metA prevents the conversion of this compound into L-threonine and L-methionine, respectively, thus forcing its accumulation. asm.orgasm.org Deleting iclR, the regulator of the glyoxylate shunt, helps to redirect carbon flux. asm.orgasm.org
Enzyme Overexpression: Overexpression of feedback-resistant aspartokinase (thrA or lysC) and homoserine dehydrogenase (thrA) is critical to increase the carbon flow into the L-aspartate pathway and towards this compound. nih.gov
Precursor Supply Enhancement: Increasing the availability of the precursor oxaloacetate (OAA) is a major focus. This has been achieved by overexpressing phosphoenolpyruvate carboxylase (ppc) or by engineering pathways to balance cofactor availability. nih.govnih.gov
Transporter Engineering: Enhancing the export of this compound from the cell can alleviate product inhibition and improve titers. The transporter gene rhtA has been a target for modification to increase this compound efflux. nih.gov
These strategies have led to significant improvements in this compound production in E. coli.
| Engineered E. coli Strain | Key Genetic Modifications | This compound Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Fermentation Scale | Reference |
| W3110 derivative | Overexpression of thrA; knockout of metA and thrB; deletion of iclR; CRISPRi-based gene repression; introduction of pyruvate carboxylase. | 37.57 | 0.31 | N/A | Fed-batch | asm.orgasm.orgnih.gov |
| W3110 derivative | Disruption of competing pathways; weakening TCA cycle; modification of glyoxylate branch. | 35.8 | N/A | 0.82 | Fed-batch | nih.gov |
| Engineered E. coli | Systematic analysis and design of a redox balance route; fine-tuning of flux from fumarate to L-aspartate; deletion of competitive pathways; enhanced efflux. | 84.1 | 0.50 | 1.96 | Fed-batch | nih.gov |
| Engineered E. coli | Deletion of branch pathways; activation of glyoxylate shunt; enhancement of synthetic pathway; ALE for acetate tolerance. | 15.96 (from acetate) | N/A | N/A | 5 L Fermentor | acs.orgfigshare.com |
This table is interactive. Click on the headers to sort.
Corynebacterium glutamicum as a Production Host
Corynebacterium glutamicum is a Gram-positive bacterium renowned for its industrial-scale production of amino acids like L-glutamate and L-lysine. acs.org It is considered a robust and safe host for producing this compound. While wild-type C. glutamicum does not accumulate this compound, metabolic engineering has successfully established it as a viable production platform. acs.org
Strategies for engineering C. glutamicum for this compound production include:
Blocking Degradation Pathways: Similar to E. coli, the thrB gene is deleted to prevent the conversion of this compound to L-threonine. acs.org
Overexpression of Biosynthetic Genes: Key genes such as lysC (encoding aspartate kinase), asd (encoding aspartate-semialdehyde dehydrogenase), and hom (encoding homoserine dehydrogenase) are overexpressed to direct carbon flux towards this compound. acs.orgresearchgate.net Point mutations are introduced into lysC and hom to overcome feedback inhibition. acs.org
Genome Editing with CRISPR-Cas9: Advanced genetic tools like CRISPR-Cas9 have been optimized for C. glutamicum, enabling rapid and efficient multiple gene edits to construct high-producing strains. nih.gov
Recent research has demonstrated the high potential of C. glutamicum for this compound production, achieving high titers, yields, and productivities, particularly when utilizing alternative sugar sources derived from lignocellulose. acs.org
| Engineered C. glutamicum Strain | Key Genetic Modifications/Strategy | This compound Titer (g/L) | Yield (g/g mixed sugars) | Productivity (g/L/h) | Fermentation Scale | Reference |
| ATCC 13032 derivative | CRISPR-Cas9 genome editing system. | 22.1 | N/A | N/A | 5 L Bioreactor | acs.orgnih.gov |
| ATCC 13032 derivative | Rewiring glucose and xylose metabolic pathways; engineering transporters; β-glucosidase secretion. | 93.1 | 0.41 | 1.29 | Fed-batch bioreactor | acs.org |
This table is interactive. Click on the headers to sort.
Saccharomyces cerevisiae in this compound Research
Saccharomyces cerevisiae, or baker's yeast, is a key eukaryotic model organism and a workhorse in industrial biotechnology, particularly for the production of ethanol (B145695) and other chemicals. nih.gov Its status as Generally Recognized as Safe (GRAS), robustness in industrial fermentations, and the availability of sophisticated genetic tools make it an attractive host for metabolic engineering. oup.com
While research on high-yield this compound production has predominantly focused on bacterial hosts, S. cerevisiae serves as an important platform for foundational metabolic engineering research. nih.govoup.com The principles of pathway engineering, such as enhancing precursor supply and weakening competing pathways, are actively studied in yeast for the production of various compounds. nih.gov For example, strategies to increase the pool of S-adenosyl-L-methionine (SAM), a derivative of the same aspartate pathway that produces this compound, involve weakening the competing L-threonine synthesis pathway. nih.gov
Although specific high-titer this compound production in S. cerevisiae is not as extensively documented as in E. coli or C. glutamicum, the extensive knowledge and tools available for yeast metabolic engineering suggest its potential as a future platform for this compound synthesis, especially for the production of this compound-derived compounds. acs.orgnih.gov
Optimization of Fermentation Processes
Optimizing the fermentation process is a critical step to translate the potential of a genetically engineered microbial strain into an efficient, high-yield industrial process. This involves fine-tuning various physical and chemical parameters of the cultivation environment to maximize product titer, yield, and productivity.
Key aspects of fermentation process optimization for this compound production include:
Fed-Batch Strategy: A fed-batch fermentation strategy is commonly employed to achieve high cell densities and high product concentrations. asm.orgnih.gov This involves the controlled feeding of a concentrated nutrient solution (like glucose) to the fermentor, which prevents substrate inhibition and allows for prolonged production. asm.orgasm.orgnih.gov
Medium Optimization: The composition of the fermentation medium is systematically optimized to provide all necessary nutrients for growth and production. This includes the carbon source, nitrogen source, salts, and any necessary supplements like amino acids or vitamins. Response surface methodology is often used to identify the optimal concentrations of key medium components.
Dissolved Oxygen (DO) Control: For aerobic organisms like E. coli and C. glutamicum, maintaining an adequate supply of dissolved oxygen is essential for cellular respiration and energy generation. The DO level is typically controlled by adjusting the agitation speed and aeration rate.
Through careful optimization of these fermentation parameters, researchers have achieved remarkable this compound titers, with some engineered E. coli strains producing over 80 g/L in fed-batch fermentations. nih.gov
Enzymology and Protein Engineering of L Homoserine Biosynthesis
Structural and Mechanistic Studies of Key Enzymes
Homoserine Dehydrogenase (HSD)
Homoserine dehydrogenase (HSD) is a pivotal enzyme that catalyzes the reversible reduction of L-aspartate-β-semialdehyde (ASA) to L-homoserine, a critical step in the aspartate metabolic pathway. wikipedia.orgresearchgate.net This reaction is dependent on the coenzyme NAD(P)H. wikipedia.org
Crystal structures of HSD from various microbial sources, including Saccharomyces cerevisiae and Staphylococcus aureus, have provided significant insights into its function. thebiogrid.orgresearchgate.net The enzyme typically exists as a dimer or a tetramer. researchgate.netfrontiersin.org Each monomer is generally composed of three distinct regions: a nucleotide-binding region, a dimerization region, and a catalytic region. thebiogrid.orgnih.gov The nucleotide-binding domain often exhibits a variation of the Rossmann fold, while the dimerization and catalytic regions can have novel folds. thebiogrid.orgnih.gov
| Enzyme | Organism | Quaternary Structure | Key Active Site Residues |
| Homoserine Dehydrogenase | Saccharomyces cerevisiae | Dimer | Not explicitly detailed in provided text |
| Homoserine Dehydrogenase | Staphylococcus aureus | Dimer | Lys105, Glu208, Lys117 |
| Homoserine Dehydrogenase | Corynebacterium glutamicum | Homotetramer | Not explicitly detailed in provided text |
| Homoserine Dehydrogenase | Bacillus subtilis | Tetramer | Not explicitly detailed in provided text |
This table summarizes the structural features of Homoserine Dehydrogenase from different organisms.
HSD can utilize both NADH and NADPH as coenzymes, though the preference can vary between species. wikipedia.org For instance, the HSD from some organisms shows a preference for NADH, exhibiting a lower K({m}) and a higher k({cat})/K(_{m}) with this cofactor. wikipedia.org In contrast, the HSD from Bacillus subtilis displays an absolute preference for NADP in the oxidative direction, with no detectable activity with NAD. uniprot.orgnih.gov Similarly, the enzyme from Corynebacterium glutamicum can use both NAD and NADP. uniprot.org The engineering of coenzyme specificity is a significant area of protein engineering, with computational tools and algorithms being developed to switch the preference from NADH to NADPH or vice versa. frontiersin.org
| HSD Source Organism | Preferred Coenzyme | Supporting Evidence |
| General (unspecified) | NADH | Four-times smaller K({m}) and three-times greater k({cat})/K({m}). wikipedia.org |
| Bacillus subtilis | NADPH | Absolute preference, no detectable activity with NADH. uniprot.orgnih.gov |
| Corynebacterium glutamicum | Both NAD(P)H | Catalyzes the reaction with both coenzymes. uniprot.org |
| Soybean (Glycine max) | NADPH | 1.6-fold preference for NADPH in the forward reaction. missouri.edu |
This table outlines the coenzyme specificity of Homoserine Dehydrogenase from various sources.
Mutational analysis has been instrumental in elucidating the roles of specific amino acid residues in both catalysis and allosteric regulation of HSD. Site-directed mutagenesis of the active site has confirmed the function of key residues. For example, mutation of Lys105 in S. aureus HSD confirmed its role in hydride transfer. nih.gov In Corynebacterium glutamicum, mutations at Gly25 and Asp61 were found to increase enzyme activity and substrate affinity. spkx.net.cn
HSD is often subject to feedback inhibition by downstream products of the aspartate pathway, primarily L-threonine. wikipedia.orgfrontiersin.org This allosteric regulation is a critical control point in amino acid biosynthesis. nih.gov Mutational studies have targeted the allosteric regions to relieve this inhibition and enhance this compound production. In C. glutamicum, a semi-rational approach involving saturation mutagenesis at the tetramer interface led to the identification of mutants like I397V and A384D that showed significantly reduced feedback inhibition by L-threonine and L-isoleucine. frontiersin.orgresearchgate.net Similarly, a Ser393Phe substitution in HSD from a threonine-producing mutant of Brevibacterium lactofermentum was associated with feedback-insensitive properties. tandfonline.com
| Organism | Mutation | Effect |
| Staphylococcus aureus | K105A | Confirmed role in hydride transfer. nih.gov |
| Corynebacterium glutamicum | G25G, A61L | Increased enzyme activity and substrate affinity. spkx.net.cn |
| Corynebacterium glutamicum | I397V, A384D | Reduced feedback inhibition by L-threonine and L-isoleucine. frontiersin.orgresearchgate.net |
| Brevibacterium lactofermentum | S393F | Feedback-insensitive HD. tandfonline.com |
This table details the effects of specific mutations on Homoserine Dehydrogenase function.
Aspartate Kinase
Aspartate kinase (AK) catalyzes the first committed step in the aspartate pathway, the phosphorylation of L-aspartate to form L-aspartyl-β-phosphate. acs.orgoup.com This enzyme is a key regulatory point, often existing as isoenzymes with different regulatory properties. asm.org In some organisms like E. coli and soybean, AK is a bifunctional enzyme, fused with HSD (AK-HSD). ebi.ac.ukuniprot.org This fusion allows for efficient channeling of the substrate between the two non-consecutive reactions. ebi.ac.uk Like HSD, aspartate kinase is typically subject to feedback inhibition by downstream amino acids, including L-threonine and L-lysine. wikipedia.orgacs.orgoup.com Overexpression of feedback-resistant variants of aspartate kinase is a common strategy to increase the carbon flux towards this compound. asm.org
Directed Evolution and Rational Design of Enzymes
To enhance the production of this compound, significant efforts have been invested in the directed evolution and rational design of the key biosynthetic enzymes. asm.orgasm.org
Directed evolution mimics the process of natural selection in a laboratory setting to evolve proteins with desired properties. illinois.edu This approach involves generating a library of mutant enzymes through random mutagenesis or DNA shuffling and then using a high-throughput screening or selection method to identify variants with improved characteristics, such as increased catalytic activity, altered substrate specificity, or reduced feedback inhibition. illinois.edu For instance, a dual selection strategy was successfully used to alter the substrate specificity of a transcription factor. illinois.edu
Rational design, on the other hand, relies on a detailed understanding of the enzyme's structure and mechanism to make specific, targeted mutations. nih.gov Computational tools and structural analysis are employed to predict mutations that will lead to desired changes. frontiersin.orgfrontiersin.org A semi-rational approach, which combines elements of both directed evolution and rational design, has proven to be particularly effective. nih.gov This strategy was used to engineer the allosteric inhibition of HSD in C. glutamicum by selecting conserved sites at the tetramer interface for saturation mutagenesis and then using a high-throughput screen to find beneficial mutations. frontiersin.orgresearchgate.net These engineered enzymes, when incorporated into microbial hosts, have led to significant increases in this compound production. asm.orgasm.org
Engineering Feedback Inhibition Desensitization
In many microorganisms, the biosynthesis of amino acids, including this compound, is tightly regulated to prevent overproduction. A primary mechanism is feedback inhibition, where the final product of a pathway binds to and inhibits the activity of an early-pathway enzyme. In the this compound pathway of organisms like Escherichia coli and Corynebacterium glutamicum, key enzymes such as aspartokinase and homoserine dehydrogenase are subject to this form of regulation by L-threonine, a downstream product of this compound. rsc.orgscispace.com To enhance this compound accumulation, a critical strategy is to engineer these enzymes to be insensitive to such feedback.
A semi-rational design approach, combining structural analysis and high-throughput screening, has been effectively used to create desensitized variants of homoserine dehydrogenase (HSD). scispace.com For instance, in C. glutamicum, HSD (CgHSD) is strongly inhibited by L-threonine. scispace.com By targeting conserved amino acid residues at the interface of the enzyme's subunits, researchers have successfully generated mutants with significantly reduced sensitivity to inhibitors. Two such dominant mutants, I397V and A384D, maintained over 90% of their activity even in the presence of high concentrations of L-threonine (10 mM). scispace.com This contrasts sharply with the wild-type enzyme, which loses most of its activity under similar conditions. These engineered enzymes are crucial for developing microbial strains capable of high-level production of this compound and its derivatives. scispace.com
Another pivotal enzyme, aspartokinase, which catalyzes the first committed step in the aspartate pathway, is also a prime target. nih.gov In E. coli, three aspartokinase isoenzymes (AKI, AKII, and AKIII) exist, and they are inhibited by different downstream products, including threonine and lysine (B10760008). rsc.orgnih.gov Overexpression of engineered, feedback-resistant variants of the genes encoding these enzymes, such as thrA (encoding AKI-HSDI), is a common and effective strategy to increase carbon flux towards this compound. nih.govnih.gov
| Enzyme Target | Organism | Engineering Strategy | Key Mutations | Outcome |
| Homoserine Dehydrogenase (HSD) | Corynebacterium glutamicum | Semi-rational design, saturation mutagenesis | I397V, A384D | >90% activity retained with 10 mM L-threonine inhibitor. scispace.com |
| Aspartokinase I (AKI) | Escherichia coli | Gene overexpression of feedback-resistant variants | N/A | Increased carbon flux to the this compound pathway. nih.govnih.gov |
| This compound O-succinyltransferase (MetA) | Escherichia coli | Site-directed mutation | Not specified | Increased production of L-methionine, a downstream product. acs.org |
Improving Enzyme Activity and Specificity
Beyond removing feedback inhibition, enhancing the intrinsic catalytic efficiency (kcat) and substrate specificity (kcat/Km) of biosynthetic enzymes is another cornerstone of metabolic engineering. researchgate.net Higher enzyme activity can help overcome bottlenecks in the pathway, leading to increased product titers.
The same engineering efforts that desensitize enzymes to feedback inhibition can also lead to improvements in their specific activity. The I397V and A384D mutants of CgHSD, for example, not only showed excellent resistance to inhibition but also had more than 50% higher specific activities compared to a previously reported desensitized mutant (G378E) in the absence of inhibitors. scispace.com This dual benefit makes them highly valuable for constructing efficient cell factories. scispace.com
| Enzyme | Engineering Goal | Organism | Research Finding |
| Homoserine Dehydrogenase (CgHSD) | Increase specific activity | Corynebacterium glutamicum | Mutants I397V and A384D showed >50% higher specific activity than the G378E mutant. scispace.com |
| Phosphoserine Aminotransferase (SerC) | Improve activity for this compound | Escherichia coli | The R42W/R77W mutant displayed a 4.2-fold increase in activity towards this compound. researchgate.net |
Novel Enzyme Discovery for this compound Pathways
The search for novel enzymes and alternative biosynthetic routes provides new opportunities to bypass the tightly regulated native pathways and potentially achieve higher production efficiencies.
One innovative approach is the development of a one-pot, multi-enzyme cascade reaction. rsc.orgresearchgate.net A novel pathway for this compound synthesis has been constructed using a transaminase and a class II pyruvate-dependent aldolase. rsc.orgscispace.com This biocatalytic system functions through two main steps: first, the aldol (B89426) addition of pyruvate (B1213749) to formaldehyde, and second, the reductive amination of the resulting aldol adduct to form this compound. rsc.orgscispace.com This cell-free or whole-cell biocatalyst approach is independent of the complex regulatory networks found in fermentation and has achieved high titers of this compound, with one study reporting the production of 76.3 g/L. acs.org
Discovery of enzymes in different organisms also reveals new metabolic possibilities. In Streptomyces, a novel L-homocysteine synthase (MetM) was identified that converts O-phospho-L-homoserine to L-homocysteine, indicating a previously unknown metabolic route for methionine biosynthesis that branches off from a homoserine derivative. asm.org This enzyme seizes an intermediate from the threonine biosynthesis pathway, highlighting the metabolic diversity that can be harnessed for engineering purposes. asm.org Additionally, a novel homoserine dehydrogenase (AnHSD) was characterized from Arthrobacter nicotinovorans. biorxiv.org Unlike typical HSDs, this enzyme exhibits only high oxidation activity (converting this compound to L-aspartate-β-semialdehyde) and is insensitive to feedback inhibition, suggesting its role in a catabolic pathway. biorxiv.org Such an enzyme could be repurposed in synthetic pathways for bioproduction.
| Discovery | Enzyme(s) | Organism/System | Significance |
| Biocatalytic Cascade | Transaminase and Pyruvate-dependent Aldolase | In vitro / E. coli whole-cell | Creates a novel, non-natural pathway for this compound synthesis from pyruvate and formaldehyde, bypassing native regulation. rsc.orgacs.org |
| Novel Methionine Pathway | L-homocysteine synthase (MetM) | Streptomyces | Reveals a new biosynthetic route using O-phospho-L-homoserine, a derivative of this compound. asm.org |
| Novel Catabolic Enzyme | Homoserine Dehydrogenase (AnHSD) | Arthrobacter nicotinovorans | A unique HSD with only oxidative activity and no feedback inhibition, offering a new biocatalyst for engineering. biorxiv.org |
Biological Roles and Cellular Implications of L Homoserine
L-Homoserine in Microbial Physiology
This compound's presence in the cellular environment can have profound effects on microbial growth and gene expression. While it is a key metabolic intermediate, its accumulation can also lead to physiological stress and inhibition.
Growth Inhibition by this compound Concentrations
The accumulation of this compound can be toxic to some microorganisms, leading to growth inhibition. frontiersin.org In Escherichia coli, millimolar concentrations of this compound have been shown to potently inhibit growth in synthetic media. frontiersin.orgnih.gov The sensitivity to this compound-induced growth inhibition varies among different strains of E. coli. For instance, strain JS200 is highly sensitive, showing a 50% reduction in growth rate (IC50) at approximately 3 mM this compound, while strains like MG1655 and BW25113 exhibit similar sensitivity. frontiersin.org In contrast, the BL21 strain, often used for protein production, is less sensitive, with an IC50 greater than 10 mM. frontiersin.org Similarly, the growth of Acetobacter aceti is also inhibited by this compound, a condition that can be alleviated by the addition of L-aspartate, L-methionine, or L-isoleucine. microbiologyresearch.org
The inhibitory effect of this compound is a significant consideration in the metabolic engineering of microorganisms for the production of this and other chemicals. nih.gov Interestingly, some studies on engineered E. coli strains that produce high titers of this compound did not report toxic effects, possibly due to efficient export mechanisms that prevent intracellular accumulation. frontiersin.orgnih.gov
| Microorganism | This compound Concentration | Observed Effect | Reference |
| Escherichia coli (general) | Millimolar concentrations | Potent growth inhibition in synthetic media. | frontiersin.orgnih.gov |
| Escherichia coli JS200 | ~3 mM (IC50) | 50% reduction in growth rate. | frontiersin.org |
| Escherichia coli BL21 | >10 mM (IC50) | 50% reduction in growth rate, showing less sensitivity. | frontiersin.org |
| Acetobacter aceti | Not specified | Growth inhibition, relieved by L-aspartate, L-methionine, or L-isoleucine. | microbiologyresearch.org |
This compound as a Non-Canonical Amino Acid
This compound is classified as a non-canonical amino acid, also referred to as a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids genetically encoded for protein synthesis. encyclopedia.pubpreprints.org Despite this, it is a pivotal branch-point metabolite in the biosynthesis of the essential amino acids threonine and methionine from aspartate. frontiersin.orgnih.gov In organisms like E. coli, Corynebacterium glutamicum, and Saccharomyces cerevisiae, the metabolic pathway to this compound is well-established. frontiersin.org
While not incorporated into proteins through the standard genetic code, this compound and its derivatives play crucial roles in cellular processes. encyclopedia.pubpreprints.org For example, its lactonized form is a key component of signaling molecules, as discussed in the following sections. Although it is a central intermediate, E. coli is unable to utilize this compound as a sole nitrogen source for growth. frontiersin.orgnih.gov
Impact on Gene Expression and Transcriptomic Changes
Exposure to this compound can trigger significant changes in the gene expression profiles of microorganisms. A transcriptomic analysis of E. coli MG1655 in the presence of 10 mM this compound revealed a potent repression of genes related to locomotion, motility, and chemotaxis. frontiersin.org Additionally, genes involved in the synthesis of branched-chain amino acids were also downregulated. frontiersin.org
The study also found that this compound induced a strong upregulation of genes in the sulfate (B86663) reductive assimilation pathway, including those responsible for its transport. frontiersin.orgnih.gov The magnitude of these transcriptomic changes was observed to be lower in a mutant strain lacking the thrL leader peptide, which also showed a reduced sensitivity to this compound. frontiersin.org This suggests that the growth inhibition caused by this compound may be linked to the repression of these specific biological processes. frontiersin.orgnih.gov In an evolved strain of E. coli capable of growing on this compound, genes of the thrABC operon, responsible for threonine biosynthesis, were strongly upregulated. frontiersin.orgnih.gov
Potential Interference with Protein Synthesis
One of the proposed mechanisms for this compound's toxicity is its potential to interfere with the fidelity of protein synthesis. frontiersin.orgnih.gov It has been suggested that this compound can compete with leucine (B10760876) for aminoacylation of its cognate tRNA by the enzyme leucine-tRNA synthetase. frontiersin.orgnih.gov This competition could lead to the misincorporation of this compound into proteins, disrupting their structure and function.
However, this mechanism alone may not fully account for the observed growth inhibition at lower millimolar concentrations of this compound. frontiersin.org Another proposed mechanism involves the inhibition of key metabolic enzymes. For instance, NADP+-glutamate dehydrogenase activity in E. coli was shown to be inhibited by 50% in the presence of 10 mM this compound. frontiersin.org In Rhizobium leguminosarum, growth inhibition by an N-acyl-L-homoserine lactone was linked to the induction of a protein with similarity to the translation elongation factor Ef-Ts, suggesting an impact on protein synthesis. asm.org
This compound and Quorum Sensing
This compound is a fundamental structural component of a major class of signaling molecules involved in quorum sensing, a process of bacterial cell-to-cell communication. This communication system allows bacteria to coordinate their behavior in a population-density-dependent manner.
N-Acyl-L-Homoserine Lactones (AHLs) as Signaling Molecules
N-acyl-L-homoserine lactones (AHLs) are a prominent class of autoinducers, or signaling molecules, used by many Gram-negative bacteria for quorum sensing. plos.orgmbl.or.krnih.gov These molecules consist of a conserved homoserine lactone ring, derived from this compound, attached to an acyl side chain of variable length (typically C4 to C18). plos.orgresearchgate.net The acyl chain can also have modifications, such as an oxo or hydroxyl group at the C-3 position, which contributes to the specificity of the signal. nih.gov
The synthesis of AHLs is catalyzed by LuxI-type synthases. frontiersin.org As the bacterial population density increases, AHLs are released into the environment and accumulate. medchemexpress.comacs.org Once a threshold concentration is reached, AHLs bind to and activate their cognate LuxR-type transcriptional regulators. mbl.or.krfrontiersin.org This activation leads to changes in the expression of a wide range of genes that control various phenotypes, including:
Bioluminescence wikipedia.org
Biofilm formation mbl.or.krwikipedia.org
Virulence factor production mbl.or.krwikipedia.org
Antibiotic biosynthesis mdpi.com
Motility mdpi.com
The first AHL to be identified was N-(3-oxohexanoyl)-homoserine lactone from the marine bacterium Vibrio fischeri (now Aliivibrio fischeri). wikipedia.org Since then, a diverse array of AHLs has been characterized from numerous Gram-negative bacteria, including many plant-associated and pathogenic species. nih.govwikipedia.org The specificity of the AHL signal plays a crucial role in intraspecies communication, while some AHLs can also influence the behavior of other bacterial species, a phenomenon known as interspecies signaling. mbl.or.kr
| N-Acyl-L-Homoserine Lactone (AHL) | Producing Organism (Example) | Regulated Phenotype (Example) | Reference |
| N-(3-oxohexanoyl)-L-homoserine lactone | Aliivibrio fischeri | Bioluminescence | wikipedia.org |
| N-(3-oxododecanoyl)-L-homoserine lactone | Pseudomonas aeruginosa | Virulence factor production | abcam.comoup.com |
| N-butanoyl-L-homoserine lactone | Pseudomonas aeruginosa | Virulence factor production | oup.com |
| N-(3-hydroxy-7-cis-tetradecenoyl)-L-homoserine lactone | Rhizobium leguminosarum | Plasmid transfer, growth inhibition | asm.org |
| N-(3-oxo-octanoyl)-L-HSL | Agrobacterium tumefaciens | Ti plasmid transfer | nih.gov |
This compound in Plant Metabolism
This compound is a non-proteinogenic amino acid that plays a significant role in the metabolism of higher plants. google.comnih.gov It serves as a key intermediate in the biosynthesis of essential amino acids belonging to the aspartate family, including threonine, isoleucine, and methionine. nih.govwikipedia.org
While small amounts of this compound are naturally found in plants, its accumulation can be influenced by various factors. google.com For instance, continuous light exposure can lead to a substantial increase in this compound levels in pea plants. nih.gov The supply of certain amino acids like glutamate (B1630785), aspartate, and asparagine can further enhance this accumulation. nih.gov
A key pathway for the synthesis of accumulating homoserine in plants appears to be transamination. nih.gov This process involves the transfer of an amino group from an amino acid to a keto acid. rnlkwc.ac.inslideshare.net Research on pea plants suggests that accumulating homoserine is synthesized by transamination rather than directly from the aspartate kinase/homoserine dehydrogenase pathway, which is primarily involved in the synthesis of aspartate-derived amino acids for protein synthesis. nih.gov This is supported by the finding that transamination inhibitors, such as aminooxyacetate, prevent the accumulation of homoserine. nih.gov The keto acid analog of homoserine is rapidly converted to homoserine in leaves through transamination. nih.gov
Furthermore, plants can take up N-acyl-L-homoserine lactones (AHLs) from bacteria and hydrolyze them using a fatty acid amide hydrolase (FAAH) to yield this compound. nih.govacs.orgresearchgate.net This enzymatic degradation leads to the accumulation of this compound within the plant tissues. nih.govacs.orgresearchgate.net
This compound and its metabolic fate are integral to maintaining amino acid homeostasis in plants. frontiersin.org It sits (B43327) at a crucial branch point in the aspartate metabolic pathway. nih.gov
Precursor for Essential Amino Acids: this compound is phosphorylated by homoserine kinase to produce O-phosphohomoserine. nih.govd-nb.info This intermediate is then converted to threonine by threonine synthase or enters the pathway for methionine biosynthesis. nih.govwikipedia.org
Regulatory Effects: The accumulation of this compound can influence the synthesis of other amino acids. For example, feeding homoserine to detached potato leaves stimulated the synthesis of methionine and threonine. d-nb.info This suggests that the in vivo concentration of homoserine can be a limiting factor for the activity of homoserine kinase. d-nb.info However, high concentrations of homoserine have been observed to reduce threonine levels in wild-type plants, indicating a complex regulatory feedback mechanism. d-nb.info
Interaction with Other Metabolic Pathways: The metabolism of this compound is interconnected with other pathways, such as the tricarboxylic acid (TCA) cycle and nitrogen metabolism. asm.org For instance, the transamination reactions involved in homoserine synthesis link it to the pool of glutamate and α-ketoglutarate. asm.org
The balance of amino acids derived from the aspartate pathway, including homoserine and threonine, has been implicated in plant immunity against certain pathogens. frontiersin.org
Advanced Analytical and Omics Approaches in L Homoserine Research
Metabolomics Analysis for Flux Distribution
Metabolomics, the comprehensive analysis of all metabolites within a biological system, is a powerful tool for understanding and optimizing L-homoserine production. By quantifying intracellular and extracellular metabolite concentrations, researchers can map the flow of carbon and other essential elements through the metabolic network, a concept known as metabolic flux analysis.
This detailed understanding of flux distribution allows for the identification of rate-limiting steps and competing pathways that divert resources away from this compound synthesis. For instance, metabolomics analysis in Escherichia coli has revealed that while enhancing the supply of precursors like L-aspartate and L-glutamate is a logical step, it doesn't always translate to increased this compound accumulation due to the complexity of their metabolic regulation. nih.gov These amino acids are involved in numerous pathways, making it challenging to pinpoint the primary bottleneck without a global view of the metabolome. nih.gov
Metabolomics studies have been instrumental in demonstrating that strategies to redirect carbon flux can significantly boost this compound production. One successful approach involves introducing an anaplerotic pathway, such as the one afforded by pyruvate (B1213749) carboxylase, to channel pyruvate towards oxaloacetate, a key precursor for the aspartate metabolic pathway. nih.gov This strategy proved superior to directing acetyl-CoA into the TCA cycle, highlighting the importance of precise carbon redirection. nih.gov
Interactive Table: Key Findings from Metabolomics Studies in this compound Producing E. coli
| Genetic Modification | Key Metabolomic Finding | Impact on this compound Production | Reference |
|---|---|---|---|
| Disruption of the phosphotransferase system (PTS) | Increased intracellular pool of phosphoenolpyruvate (B93156) (PEP) | Beneficial for precursor supply, but can lead to lower growth rates. | nih.gov |
| Introduction of pyruvate carboxylase | Directed carbon flux from pyruvate to oxaloacetate | Significantly increased this compound accumulation. | nih.gov |
| Knockout of lysA | 2.2-fold increase in the by-product 2,6-diaminopimelate (DAP) | Highlighted a new limitation and the need for further flux reinforcement. | asm.org |
Transcriptomics and Proteomics for Gene Expression Analysis
Transcriptomics and proteomics provide a window into the gene and protein expression landscapes of a cell, respectively. These technologies are vital for understanding how microbial cells respond to genetic engineering and environmental conditions during this compound production.
Transcriptomic analysis, often performed using DNA microarrays, has been employed to identify genes that are differentially expressed in the presence of this compound. frontiersin.org For example, a study on wild-type E. coli MG1655 revealed that exposure to this compound led to a potent repression of genes related to locomotion, motility, and chemotaxis, as well as those involved in the synthesis of branched-chain amino acids. frontiersin.orgresearchgate.net Interestingly, this compound also induced a strong upregulation of genes in the sulfate (B86663) reductive assimilation pathway. researchgate.net Such analyses help to uncover the molecular targets of this compound toxicity and the cell's adaptive responses. frontiersin.org
Proteomics, which analyzes the entire set of proteins in a cell, complements transcriptomics by providing information about the actual protein levels and their post-translational modifications. Comparative proteomic analysis between wild-type and mutant strains can reveal changes in protein abundance related to specific metabolic pathways. For example, in Erwinia amylovora, proteomic analysis identified that cystathionine (B15957) gamma-synthase, an enzyme involved in the synthesis of cystathionine from O-succinyl-L-homoserine and L-cysteine, was more abundant in the wild-type strain compared to a mutant. mdpi.com This type of information is crucial for understanding the broader physiological effects of mutations designed to enhance this compound production.
Together, transcriptomics and proteomics offer a comprehensive view of the cellular regulatory networks. They can help to validate the intended effects of genetic modifications and uncover unintended consequences, guiding further strain optimization efforts. For instance, if a gene is overexpressed to increase the flux towards this compound, proteomics can confirm that the corresponding protein is indeed produced at higher levels. Conversely, if this compound production is lower than expected, these techniques can help to identify if other pathways have been inadvertently activated or if the desired pathway is being repressed at the transcriptional or translational level. acs.orgnih.gov
Genomics and Systems Biology for Pathway Elucidation
Genomics and systems biology provide the foundational framework for understanding and engineering this compound production. The complete genome sequence of production organisms like E. coli and Corynebacterium glutamicum allows for the in-silico reconstruction of metabolic networks. frontiersin.orgacs.org These models serve as a blueprint for identifying all the potential pathways involved in this compound biosynthesis and its competing pathways. nih.gov
The biosynthesis of this compound is a well-established linear pathway that starts from the glycolysis and the tricarboxylic acid (TCA) cycle, feeding into the aspartate metabolic pathway. nih.gov Key enzymes in this pathway include aspartate kinase, aspartate-semialdehyde dehydrogenase, and homoserine dehydrogenase. frontiersin.orgacs.org Genomic information is essential for identifying the genes that encode these enzymes (thrA, metL, lysC, asd) and for understanding their regulation. nih.gov For example, in E. coli, there are three aspartokinase isoenzymes (AKI, AKII, and AKIII) with different feedback inhibition profiles, a crucial piece of information for metabolic engineering. nih.govnih.gov
Systems biology integrates genomic data with other omics data (metabolomics, transcriptomics, proteomics) to create comprehensive models of cellular function. These models can be used to simulate the effects of genetic modifications and to predict optimal strategies for improving this compound production. For example, by combining genomic information with metabolomics data, researchers can perform metabolic flux analysis to quantify the flow of metabolites through different pathways and identify bottlenecks. nih.govresearchgate.net
A systems biology approach also involves the identification and engineering of transport systems to enhance the export of this compound from the cell, which can be a limiting factor for high-level production. acs.org Genes like rhtA and eamA, which encode transporters involved in this compound efflux, have been identified through genomic analysis and subsequently overexpressed to improve production titers. nih.govnih.gov
Interactive Table: Key Genes and Enzymes in this compound Biosynthesis and Regulation
| Gene | Enzyme/Protein | Function | Organism | Reference |
|---|---|---|---|---|
| thrA | Aspartokinase I / Homoserine Dehydrogenase I | Catalyzes the first and last steps of this compound biosynthesis from L-aspartate. | E. coli | nih.govnih.gov |
| metL | Aspartokinase II / Homoserine Dehydrogenase II | Bifunctional enzyme in this compound biosynthesis. | E. coli | nih.gov |
| lysC | Aspartokinase III | Catalyzes the first step of the aspartate pathway. | E. coli | nih.gov |
| asd | Aspartate-semialdehyde dehydrogenase | Catalyzes the second step in this compound biosynthesis. | E. coli | acs.orgnih.gov |
| metA | Homoserine O-succinyltransferase | Competes for this compound to synthesize methionine. | E. coli | nih.govcns.fr |
| thrB | Homoserine kinase | Competes for this compound to synthesize threonine. | E. coli | nih.gov |
| rhtA | Transporter | Exports this compound from the cell. | E. coli | nih.govacs.orgnih.gov |
By leveraging these advanced analytical and omics approaches, researchers are progressively unraveling the complexities of this compound metabolism and regulation. This knowledge is paving the way for the rational design and construction of highly efficient microbial cell factories for the industrial-scale production of this valuable amino acid.
Future Directions and Research Perspectives
Industrial-Scale Production Challenges and Solutions
The large-scale production of L-homoserine via microbial fermentation, while promising, is not yet commercially realized due to complex and costly synthesis and purification processes. oup.com Key challenges include low production efficiency and the high cost of downstream processing. researchgate.neteuropa.eu
Current production primarily relies on microbial fermentation using strains like Escherichia coli and Corynebacterium glutamicum. researchgate.netresearchgate.net Although significant progress has been made in engineering these microorganisms to improve yields, several hurdles remain. acs.orgasm.org
Challenges in Industrial-Scale this compound Production:
| Challenge | Description | Potential Solutions |
| Low Production Efficiency | Fermentation processes often result in yields that are not yet economically competitive. researchgate.netacs.org | Metabolic engineering to optimize biosynthetic pathways, including overexpression of key enzymes and elimination of feedback inhibition. acs.orgnih.gov |
| Byproduct Formation | The accumulation of unwanted byproducts, such as acetate (B1210297), can inhibit cell growth and reduce the final product yield. researchgate.net | Redirecting carbon flux away from byproduct-forming pathways and towards this compound synthesis. asm.org |
| Costly Downstream Processing | Separating and purifying this compound from the fermentation broth is a significant cost factor. europa.euseplite.com | Development of more efficient and cost-effective purification methods like resin adsorption and chromatographic separation. seplite.com |
| Feedback Inhibition | The accumulation of this compound and its intermediates can inhibit key enzymes in the biosynthetic pathway, limiting production. nih.govresearchgate.net | Engineering enzymes to be less sensitive to feedback inhibition. researchgate.netresearchgate.net |
| Sub-optimal Fermentation Conditions | The fermentation process itself, including factors like temperature and nutrient supply, may not be fully optimized for maximum this compound production. acs.org | Systematic optimization of fermentation parameters and development of advanced control strategies. acs.orgijournals.cn |
Recent research has focused on systematic metabolic engineering strategies to address these challenges. asm.org For instance, in E. coli, efforts have been made to overexpress key enzymes like aspartokinase and homoserine dehydrogenase, block competing metabolic pathways, and enhance the transport systems for this compound efflux. asm.orgacs.org Similarly, in C. glutamicum, strategies have included redirecting carbon flux and optimizing the co-utilization of different sugar sources. acs.org
Downstream processing typically involves steps like centrifugation to remove biomass, followed by methods such as acid precipitation, resin adsorption, and chromatography to purify the this compound. seplite.com Innovations in these areas, such as the use of specialized ion-exchange resins, can improve efficiency and reduce costs. seplite.com
Discovery of Novel Regulatory Mechanisms
The biosynthesis of this compound is a tightly regulated process. nih.gov Understanding and manipulating these regulatory networks is crucial for developing high-yielding microbial strains. The synthesis of this compound from L-aspartate involves a three-step enzymatic pathway, and the key enzymes are subject to feedback inhibition by this compound and other downstream amino acids like threonine and methionine. acs.orgnih.govfrontiersin.org
In E. coli, the biosynthesis is controlled by the thrLABC operon and the metL gene, which are regulated by transcriptional attenuation and repressors. researchgate.netnih.gov For example, the expression of aspartokinase II (AKII) is regulated by the MetJ repressor in response to methionine levels. researchgate.net The accumulation of this compound itself can also be toxic to the host cells, further complicating production. frontiersin.org
Recent studies have begun to uncover more intricate regulatory mechanisms. For example, research has shown that this compound can trigger widespread transcriptomic changes in E. coli, affecting processes like motility and the synthesis of branched-chain amino acids. frontiersin.org The discovery of a modified thrL leader peptide that alleviates this compound toxicity highlights the potential for uncovering novel regulatory elements. frontiersin.org Future research will likely focus on identifying new transcriptional regulators and small non-coding RNAs that influence the this compound pathway.
Development of High-Throughput Screening Methods
Developing efficient methods to screen large libraries of mutant microorganisms for improved this compound production is essential for rapid strain improvement. google.com Traditional methods for quantifying amino acids can be laborious and not well-suited for high-throughput formats. asm.orgnih.gov
Current screening approaches often rely on biosensors. asm.orgfrontiersin.orgresearchgate.net These are engineered microorganisms that produce a detectable signal, such as color or fluorescence, in response to the presence of a specific compound. researchgate.netplos.org For instance, biosensors have been developed to detect N-acyl-L-homoserine lactones (AHLs), which are derivatives of this compound involved in bacterial communication (quorum sensing). asm.orgfrontiersin.orgplos.org While these are powerful tools, they often have limitations, such as specificity for certain types of molecules and a long response time. asm.org
Recent advancements include the development of cell-free biosensor systems and novel (bio)chemical assays. asm.orgnih.govnih.gov A promising approach involves an enzyme-coupled assay where this compound, released from its derivatives, is detected using a calcein-based system that is sensitive to α-amino acids. asm.org This method allows for continuous and rapid activity measurements. asm.orgnih.gov The development of such high-throughput screening platforms will significantly accelerate the discovery of superior this compound producing strains and enzymes. nih.govmdpi.com
Integration of Multi-Omics Data for Deeper Understanding
A systems-level understanding of the cellular processes involved in this compound production is crucial for rational metabolic engineering. asm.orgnih.gov Integrating data from various "omics" fields—genomics, transcriptomics, proteomics, and metabolomics—provides a comprehensive view of the metabolic state of the cell. unl.eduresearchgate.net
Multi-omics analysis can help identify bottlenecks in the metabolic pathway and reveal unexpected cellular responses to genetic modifications. asm.orgnih.gov For example, metabolomics analysis of an E. coli strain engineered for this compound production revealed the accumulation of certain intermediates, which pointed to specific enzymes as the next targets for modification. asm.org This led to the introduction of an anaplerotic pathway that significantly increased the this compound yield. asm.org
The integration of these large datasets can be challenging but offers profound insights. biorxiv.orgosti.gov Probabilistic graphical models and other computational tools are being developed to build interaction networks from multi-omics data, helping to explain how changes at the genetic level propagate through the transcriptome and proteome to affect the metabolome and ultimately, the production of the target compound. unl.edu This holistic approach is essential for moving beyond single-gene modifications to the global optimization of microbial cell factories for this compound production. nih.gov
Exploration of this compound's Bioactivity and Derivatization
This compound and its derivatives have a range of known and potential biological activities. This compound itself serves as a precursor for the essential amino acids methionine and threonine. researchgate.net It has also been shown to have potential as an antifungal agent and a skin-hydrating agent. researchgate.net
A significant area of interest is the derivatization of this compound to create novel compounds with valuable properties. One important class of derivatives is the N-acyl-L-homoserine lactones (AHLs), which are signaling molecules used by many Gram-negative bacteria in a process called quorum sensing. plos.org This cell-to-cell communication system regulates various processes, including virulence and biofilm formation, making AHLs and their analogs important targets for the development of new antibacterial therapies. asm.orgpnas.org
Another key derivative is O-acetyl-L-homoserine (OAH), which is a precursor for the synthesis of L-methionine and the herbicide L-methamidophos. frontiersin.orgnih.gov Research is actively exploring the metabolic engineering of microorganisms to efficiently produce OAH from this compound. frontiersin.orgnih.gov The ability to use this compound as a versatile platform chemical for the synthesis of these and other valuable derivatives is a major driver for improving its production. acs.orgnih.gov
Q & A
Q. What are the key structural characteristics of L-homoserine, and how are they validated experimentally?
this compound (C₄H₉NO₃) is a non-proteinogenic amino acid with a hydroxyl group at the C4 position and an amino group at the C2 position. Its stereochemistry is critical for enzymatic interactions. Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy (predicted ¹H and ¹³C spectra for D₂O solutions) and mass spectrometry (GC-MS and LC-MS/MS). For example, GC-MS with trimethylsilyl (TMS) derivatization shows distinct fragmentation patterns (e.g., m/z 1313.9 for 1TMS isomers), while LC-MS/MS in positive-ion mode confirms molecular ions at m/z 119.12 .
Q. How can researchers design experiments to study this compound biosynthesis in Escherichia coli?
A foundational approach involves overexpressing thrA (encoding homoserine dehydrogenase) and deleting competing pathways (metA, thrB) to redirect carbon flux toward this compound. Batch cultures with glucose as the carbon source are used to monitor yield (e.g., 3.21 g/L in initial strains). Analytical methods include HPLC for quantification and CRISPRi-based repression to identify rate-limiting enzymes .
Q. What safety protocols are essential for handling this compound in laboratory settings?
While this compound is not classified under GHS hazard categories, standard laboratory precautions apply: use personal protective equipment (PPE), avoid inhalation/ingestion, and store in a cool, dry environment. Safety Data Sheets (SDS) emphasize compliance with JIS Z 7253:2019 standards, including proper waste disposal and emergency procedures (e.g., Chemtrec contact for spills) .
Advanced Research Questions
Q. What metabolic engineering strategies optimize this compound production in E. coli while addressing bottlenecks?
Iterative CRISPRi/dCas9-mediated repression of 50 genes identified bottlenecks in NADPH availability and precursor supply. Key modifications include:
- Introducing pyruvate carboxylase to replenish oxaloacetate, increasing yield to 8.54 g/L (62.4% theoretical yield).
- Coupling glucose uptake modulation with L-glutamate recovery to balance carbon flux. Fed-batch fermentation with controlled glucose feeding achieved 37.57 g/L, demonstrating scalability .
Q. How can metabolomics data resolve contradictions in this compound pathway efficiency under varying conditions?
Metabolomics revealed unexpected accumulation of succinyl-CoA in ΔmetA strains, indicating incomplete pathway blockage. Targeted LC-MS/MS profiling of intracellular metabolites (e.g., aspartate semialdehyde) and ¹³C flux analysis can clarify carbon partitioning. Statistical tools like principal component analysis (PCA) help correlate metabolite levels with yield discrepancies .
Q. What role does CRISPR interference (CRISPRi) play in systematically improving this compound biosynthesis?
CRISPRi enables tunable repression of competing pathways (e.g., lysA for lysine synthesis) without gene knockout, preserving metabolic flexibility. In E. coli W3110, repression of iclR (isocitrate lyase regulator) increased glycolytic flux toward homoserine precursors. This approach allows dynamic pathway optimization while avoiding lethal mutations .
Q. How do researchers validate the purity and identity of synthesized this compound in complex matrices?
High-resolution LC-MS/MS with multiple reaction monitoring (MRM) is used to distinguish this compound from isomers (e.g., L-threonine). For example, the transition m/z 120→74 in positive-ion mode is specific to this compound. Purity is confirmed via NMR integration of proton signals (e.g., δ 3.65 ppm for the hydroxyl group) and enantiomeric HPLC columns .
Methodological Notes
- Experimental Design : Use strain W3110 with thrA overexpression as a baseline. Include triplicate cultures and negative controls (e.g., ΔthrA) to validate pathway contributions .
- Data Analysis : Employ tools like MetaFlux for metabolic flux balance analysis (FBA) and Skyline for MS data processing .
- Contradiction Resolution : Cross-validate GC-MS and LC-MS results with isotopic labeling to address false positives in complex media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
